molecular formula C18H21ClN2O2 B6702621 Methyl 3-[(3-chloro-4-methylphenyl)methylamino]-3-pyridin-4-ylbutanoate

Methyl 3-[(3-chloro-4-methylphenyl)methylamino]-3-pyridin-4-ylbutanoate

Cat. No.: B6702621
M. Wt: 332.8 g/mol
InChI Key: QBUXGWCEVHTJHY-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-methylphenyl)methylamino]-3-pyridin-4-ylbutanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a chlorinated phenyl group, and a butanoate ester. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chloro-4-methylphenyl)methylamino]-3-pyridin-4-ylbutanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-chloro-4-methylbenzylamine with 3-pyridinecarboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chloro-4-methylphenyl)methylamino]-3-pyridin-4-ylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(3-chloro-4-methylphenyl)methylamino]-3-pyridin-4-ylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chloro-4-methylphenyl)methylamino]-3-pyridin-4-ylbutanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenyl isocyanate
  • 4-Chloro-3-methylphenol
  • 3-Chloro-4-methylphenylboronic acid

Uniqueness

Methyl 3-[(3-chloro-4-methylphenyl)methylamino]-3-pyridin-4-ylbutanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(3-chloro-4-methylphenyl)methylamino]-3-pyridin-4-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-13-4-5-14(10-16(13)19)12-21-18(2,11-17(22)23-3)15-6-8-20-9-7-15/h4-10,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUXGWCEVHTJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(C)(CC(=O)OC)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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